3-Cyanobenzamide
Overview
Description
3-Cyanobenzamide, also referred to as 3-aminobenzamide (3-ABA), is a compound known for its inhibitory effect on the enzyme poly(ADP-ribose) polymerase (PARP). PARP plays a significant role in various cellular processes, including DNA repair, genomic stability, and programmed cell death. The inhibition of PARP by 3-ABA has been associated with a range of biological effects, particularly in the context of cancer research, where it has been shown to exert antiproliferative and cytostatic effects on different cancer cell lines .
Synthesis Analysis
The synthesis of related cyanobenzamide derivatives has been explored in the context of antitumor activity. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate yielded a compound that served as a precursor for various heterocyclic derivatives. These derivatives were synthesized through reactions that included dipolar cyclization, dinucleophilic-bielectrophilic attack, and condensation reactions, among others. The synthetic procedures were noted for their simplicity, often involving one-pot reactions under mild conditions, which is advantageous for further heterocyclic transformations and biological investigations .
Molecular Structure Analysis
While the specific molecular structure analysis of 3-cyanobenzamide is not detailed in the provided papers, the structural features of the compound, such as the cyano and amide functional groups, are critical for its biological activity. These functional groups are likely involved in the interaction with PARP and may influence the compound's ability to modulate the enzyme's activity .
Chemical Reactions Analysis
The chemical reactivity of cyanobenzamide derivatives is diverse, as evidenced by the synthesis of various heterocyclic compounds. The reactivity is influenced by the presence of reactive sites that allow for multiple reaction pathways, leading to a wide range of products with potential biological activities. The antitumor activities of these synthesized products were evaluated, with many compounds showing high inhibitory effects on cancer cell proliferation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-cyanobenzamide derivatives, such as solubility, stability, and reactivity, are essential for their biological function and potential therapeutic application. Although the specific properties of 3-cyanobenzamide are not discussed in the provided papers, these properties would be expected to influence the compound's interaction with cellular targets, its distribution within biological systems, and its overall pharmacokinetic profile .
Relevant Case Studies
Several studies have demonstrated the antiproliferative activity of 3-ABA in various carcinoma cell lines. For example, 3-ABA inhibited cell growth and colony formation in the A431 carcinoma cell line and induced morphological changes suggestive of a differentiative effect. The cytoskeleton was identified as a major target of 3-ABA, which may underlie its antiproliferative and cytostatic effects . Additionally, 3-ABA was shown to protect cells from UV-B-induced apoptosis by acting on the cytoskeleton and substrate adhesion, highlighting its potential as a protective agent against UV-B damage . In another study, 3-ABA potentiated the cytotoxicity of 6-mercaptopurine in Chinese hamster ovary cells, which was correlated with increased levels of phosphoribosylpyrophosphate, suggesting a complex interaction with cellular metabolism . Finally, 3-ABA induced cytoskeleton rearrangement in M14 melanoma cells, further supporting the cytoskeleton as an important target of the drug .
Scientific Research Applications
Molecular Structure Analysis
3-Cyanobenzamide has been studied for its molecular structure in both gas-phase and crystal forms. It crystallizes in the monoclinic system and forms a non-planar molecule where the amide group is rotated in relation to the phenyl ring. This rotation and the presence of hydrogen bonds and π⋯π interactions contribute to its structural properties (Janczak & Kubiak, 2003).
Role in Cell Apoptosis and Cytoskeleton Alteration
Studies have explored the role of 3-Aminobenzamide, a derivative of 3-Cyanobenzamide, in cellular processes. It has been shown to protect cells from UV-B-induced apoptosis and influence cytoskeleton and substrate adhesion. This points to its potential impact on cellular integrity and response to external stressors (Malorni et al., 1995). Additionally, its effect on the rearrangement of the cytoskeleton in melanoma cells indicates its influence on cell morphology and possibly cell behavior (Malorni et al., 1994).
Safety And Hazards
properties
IUPAC Name |
3-cyanobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQVSWFCADWSLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187985 | |
Record name | Benzamide, m-cyano- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanobenzamide | |
CAS RN |
3441-01-8 | |
Record name | 3-Cyanobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3441-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 3-cyano- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003441018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, m-cyano- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyanobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.